molecular formula C45H72O12 B075842 Einecs 234-275-5 CAS No. 11050-94-5

Einecs 234-275-5

Cat. No. B075842
CAS RN: 11050-94-5
M. Wt: 805 g/mol
InChI Key: QPRQJOHKNJIMGN-UXAQBZNTSA-N
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Description

Synthesis Analysis

The synthesis of complex chemical compounds often involves combinatorial methods, allowing the creation of diverse molecular libraries. One study describes the construction of a peptide combinatorial library synthesized on beads and indexed with chemical tags, demonstrating the synthesis complexity of such compounds (Ohlmeyer et al., 1993). Furthermore, the advancement in reticular synthesis, which uses secondary building units to direct the assembly of ordered frameworks, has enabled the design of materials with predetermined structures and properties, including highly porous frameworks for gas storage (Yaghi et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds can be profoundly influenced by the synthesis method. For example, single atomic site catalysts (SASC) demonstrate the significance of synthesizing materials with precise structures to achieve desired properties, highlighting the importance of stabilizing single metal atoms on supports to prevent their migration and agglomeration (Ji et al., 2020).

Chemical Reactions and Properties

The study of chemical reactions and properties is crucial for understanding a compound's reactivity and potential applications. Template-directed synthesis employing reversible imine bond formation illustrates the dynamic nature of chemical reactions, allowing for the synthesis of complex compounds from simple precursors (Meyer et al., 2007). Similarly, the exploration of metal-catalyzed C-C single bond cleavage provides insights into novel methods for organic synthesis, offering a unique route from readily available substances to target compounds (Murakami & Ishida, 2016).

Physical Properties Analysis

The physical properties of compounds, such as melting points, boiling points, solubility, and crystal structure, are essential for their characterization and application. Research on the crystal-structure determination and magnetic properties of transition-metal carbodiimides has provided valuable information on the metastable phases and magnetic behavior of these compounds, contributing to our understanding of their physical properties (Krott et al., 2007).

Chemical Properties Analysis

The chemical properties of a compound, including reactivity, stability, and compatibility with other substances, are fundamental to its practical use. The development of Ce(iv)-based metal organic frameworks with the UiO-66 structure, featuring different sizes and functionalities of linker molecules, exemplifies the study of chemical properties aimed at enhancing thermal and chemical stabilities, as well as catalytic activity (Lammert et al., 2015).

Scientific Research Applications

1. Use in Aquatic Systems

Thorium-234, under the EINECS number 234-275-5, has proven highly useful as a radiotracer in aquatic systems. It has been employed in research to understand natural processes in areas such as vertical transport, particle cycling, horizontal transport, and sediment dynamics in marine environments. Its potential in future aquatic research, particularly in the upper 1000 m of the open ocean, coastal sediment/water processes, and large freshwater lakes, is significant (Waples et al., 2006).

2. Tracing Ocean Particle Flux

Thorium-234 is increasingly used to estimate particulate organic carbon export from the surface ocean. This application involves determining the thorium activity distribution to calculate its fluxes and estimating the carbon to thorium ratio on sinking particles. The method's consistency in various oceanic settings, including coastal and highly productive regions, highlights its utility in oceanography (Buesseler et al., 2006).

3. Research on Particle Dynamics

Research using thorium-234 has contributed to a better understanding of particle dynamics and organic carbon export in the ocean. This includes studies on thorium sorption, desorption, and particle transport modeling, providing insights into the biological pump's functioning in the surface ocean (Stukel & Kelly, 2019).

4. Quaternary Geochronology

Thorium-234, alongside uranium isotopes, plays a pivotal role in in situ dating of Quaternary materials. Laser ablation-MC-ICPMS techniques enable precise measurements of thorium and uranium isotope ratios, revolutionizing the dating of various geological and archaeological samples (Eggins et al., 2005).

5. Understanding of Natural Radioactive Disequilibrium

Studies on the radioactive disequilibrium between thorium-234 and its parent uranium-238 have provided critical insights into oceanographic and geochemical processes. Understanding this disequilibrium helps in elucidating mechanisms responsible for the observed distribution of thorium-234 in the ocean (Bhat et al., 1968).

6. Application in Environmental Chemistry

The inclusion of thorium-234 in the EINECS inventory underlines its relevance in the context of environmental chemistry and regulatory frameworks. This inventory serves as a legal tool for distinguishing existing chemicals from new ones in the European market, highlighting the regulatory aspect of thorium-234's applications (Geiss et al., 1992).

Safety And Hazards

Despite its widespread use, 1,4-Dioxane is a potential human carcinogen and poses a risk to human health and the environment1.


Future Directions

The future directions of Einecs 234-275-5 are not explicitly mentioned in the search results.


Relevant Papers
The search results did not provide specific papers related to Einecs 234-275-5. However, it is suggested that further research could be conducted by looking into scientific databases and journals for more detailed information.


properties

IUPAC Name

(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15+,21-18+/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,38+,40+,41+,42-,44+,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQJOHKNJIMGN-UXAQBZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)C(=O)C[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oligomycin A, 28-oxo-

CAS RN

11050-94-5
Record name Oligomycin A, 28-oxo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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